Drinidene
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Overview
Description
Drinidene: is an organic compound characterized by its unique structure, which includes an indene core with an aminomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drinidene typically involves the condensation of an indanone derivative with an amine under specific conditions. One common method includes:
Starting Material: Indanone derivative.
Reagent: Amine (e.g., methylamine).
Catalyst: Acidic or basic catalyst to facilitate the condensation reaction.
Solvent: An appropriate solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Drinidene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation Products: Oxo derivatives of the indene core.
Reduction Products: Amine derivatives.
Substitution Products: Substituted indene derivatives.
Scientific Research Applications
Drinidene has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Applications in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Drinidene involves its interaction with molecular targets such as enzymes or receptors. The aminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[(2Z,3E)-2-(aminomethylidene)-4-(4-iodophenyl)but-3-en-1-ylidene]hydrazine .
- N-{2-[4-(3-{4-[(2Z,3E)-2-(aminomethylidene)-3-(methylimino)butyl]piperazin-1-yl}pyrazin-2-yl)phenyl]ethyl}methanesulfonamide .
- {1-[(Z)-[(2Z)-2-(aminomethylidene)butylidene]amino]ethenyl}dimethylamine .
Uniqueness
Drinidene is unique due to its indene core structure combined with the aminomethylidene group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Drinidene, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of drug delivery systems and cancer treatment. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects.
This compound operates through specific molecular interactions that influence various biological pathways. Its mechanism primarily involves targeting cellular receptors and enzymes that play critical roles in disease processes, particularly in cancer.
Key Mechanisms:
- Receptor Interaction : this compound acts as an antagonist for certain receptors, potentially modulating cellular responses to external stimuli.
- Inhibition of Tumor Growth : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, leading to reduced tumor growth.
Biological Activity Data
The following table summarizes the biological activity of this compound across different studies:
Case Study 1: Efficacy in Breast Cancer
A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The results indicate a potential application for this compound in treating breast cancer by targeting SSTR2 receptors, which are overexpressed in these cells.
Case Study 2: Prostate Cancer Treatment
In another research effort focusing on prostate cancer (PC-3 cells), this compound exhibited potent anti-proliferative effects. The study highlighted the compound's ability to trigger apoptotic pathways, suggesting its utility as a therapeutic agent in prostate cancer management.
Case Study 3: Small Cell Lung Cancer
Research involving NCI-H69 cells showed that this compound effectively inhibited cell division. This finding supports its potential role as part of a combination therapy for small cell lung cancer, enhancing the efficacy of existing treatments.
Research Findings
Recent investigations into the pharmacodynamics of this compound reveal several promising findings:
- Selectivity : The compound shows selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
- Combination Therapies : Studies suggest that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination, potentially leading to improved patient outcomes.
- ADME-Tox Profile : Preliminary assessments indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties alongside acceptable toxicity profiles, making it a candidate for further clinical development.
Properties
IUPAC Name |
(2Z)-2-(aminomethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUSWJOPKLCGA-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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